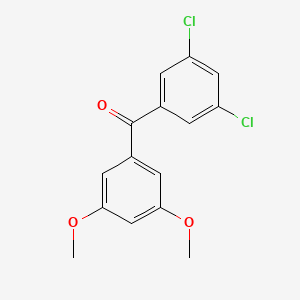

3,5-Dichloro-3',5'-dimethoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloro-3’,5’-dimethoxybenzophenone: is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzophenone core. This compound is used in various chemical and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,5’-dimethoxybenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dimethoxybenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

化学反応の分析

Types of Reactions: 3,5-Dichloro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of benzyl alcohol derivatives.

科学的研究の応用

Chemistry: 3,5-Dichloro-3’,5’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems.

Industry: In the industrial sector, 3,5-Dichloro-3’,5’-dimethoxybenzophenone is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments .

作用機序

The mechanism of action of 3,5-Dichloro-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The presence of chlorine and methoxy groups enhances its ability to penetrate cell membranes and bind to target proteins .

類似化合物との比較

- 3,5-Dichlorobenzophenone

- 3,5-Dimethoxybenzophenone

- 3,4-Dichloro-3’,5’-dimethoxybenzophenone

Comparison: 3,5-Dichloro-3’,5’-dimethoxybenzophenone is unique due to the presence of both chlorine and methoxy groups on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

生物活性

3,5-Dichloro-3',5'-dimethoxybenzophenone (DCDB) is a synthetic organic compound that belongs to the benzophenone class. It is characterized by the presence of two chlorine atoms and two methoxy groups on its biphenyl structure. This unique substitution pattern contributes to its chemical reactivity and potential biological activities, making it a subject of interest in various fields, including pharmacology and toxicology.

- Molecular Formula : C₁₅H₁₂Cl₂O₃

- Molecular Weight : 311.2 g/mol

- Structure : The compound features a biphenyl backbone with chlorine and methoxy substituents at the 3 and 5 positions on one phenyl ring and at the 3' and 4' positions on the other.

The biological activity of DCDB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen and methoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively. Key mechanisms include:

- Interaction with Receptors : DCDB has been shown to bind to various receptors, including the aryl hydrocarbon receptor (AhR) and ryanodine receptors (RyR), which play critical roles in cellular signaling and physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Properties

Research indicates that DCDB exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes within microbial cells.

Anticancer Potential

DCDB has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of signaling cascades related to cell survival.

Toxicological Profile

The toxicological effects of DCDB have been assessed in various studies, revealing potential endocrine-disrupting properties. Data suggest that exposure to this compound can lead to adverse effects on reproductive health and developmental processes in aquatic organisms .

Case Studies

- Aquatic Toxicity : A study highlighted the effects of UV filters, including DCDB, on coral reef ecosystems. It was found that high concentrations could lead to significant mortality rates in coral species due to endocrine disruption .

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that DCDB exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Comparative Analysis

To better understand the biological activity of DCDB, a comparison with similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dichlorobenzophenone | Similar halogen substitution | Moderate antimicrobial properties |

| 3,5-Dimethoxybenzophenone | Methoxy groups without halogens | Lower cytotoxicity |

| 3,4-Dichloro-3',5'-dimethoxybenzophenone | Different substitution pattern | Enhanced anticancer activity |

特性

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGQMVJTMVMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。